1-Methyl-4-(1,3-thiazol-2-yl)piperazine
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Overview
Description
1-Methyl-4-(1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C8H13N3S and its molecular weight is 183.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cellular Staining
Hoechst 33258, a derivative of N-methyl piperazine, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cellular biology, including chromosome and nuclear staining and flow cytometry. Additionally, Hoechst analogues have found applications as radioprotectors and topoisomerase inhibitors, making them valuable tools in both basic research and therapeutic development (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
Piperazine and its derivatives have been highlighted for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The review of compounds over the past five decades reveals that piperazine serves as a crucial building block in the design of anti-TB molecules, facilitating the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications
Piperazine derivatives have been extensively explored for their therapeutic uses, encompassing a wide range of pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory properties. The versatility of the piperazine scaffold in drug design is underlined, with slight modifications in substitution patterns leading to significant differences in medicinal potential (Rathi et al., 2016).
Metabolic Pathways and Toxicity
The metabolism of arylpiperazine derivatives, which includes several clinically used drugs for the treatment of depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism. This review discusses the formation of 1-aryl-piperazine metabolites, their distribution in tissues, including the brain, and their subsequent biotransformation. The variability among individuals in metabolite-to-parent drug ratios, influenced by CYP3A4 and CYP2D6 enzymes, is highlighted, contributing to the pharmacological actions of these derivatives (Caccia, 2007).
Novel Opioid-like Compounds
MT-45, a novel psychoactive substance with opioid-like effects, is an example of the diverse applications of piperazine derivatives. This study provides an overview of the availability, use, desired and unwanted effects of MT-45, highlighting its potential for dependency similar to other opioids. The research emphasizes the need for further therapeutic investigations into piperazine-based motifs (Siddiqi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling pathways .
Biochemical Pathways
Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may influence pathways related to inflammation and pain signaling.
Result of Action
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDKPFPBGJRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435976 |
Source
|
Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187533-52-4 |
Source
|
Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.